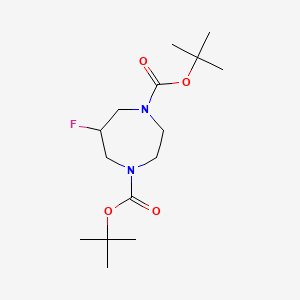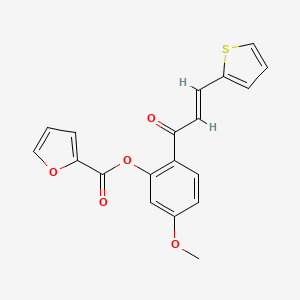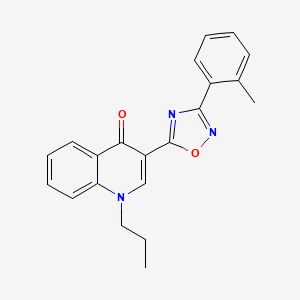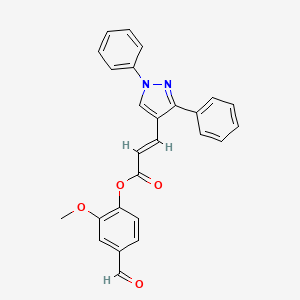![molecular formula C17H27N5O3 B2480786 7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851941-12-3](/img/structure/B2480786.png)
7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Purine derivatives are synthesized through various chemical reactions, aiming to modify their structure to achieve desired biological activities. For instance, the synthesis of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with different terminal moieties has been reported to explore their analgesic properties (Zygmunt et al., 2015).
Molecular Structure Analysis
The molecular structure of purine derivatives significantly impacts their interaction with biological targets. For example, the structure-activity relationships in arylpiperazinylalkyl purine diones have been studied to determine their affinity towards serotoninergic and dopaminergic receptors (Zagórska et al., 2015).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that modify their properties and enhance their biological activities. The synthesis and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione have been explored to assess their potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a crucial role in the pharmacokinetic profile of purine derivatives. Studies have shown that modifying the molecular structure can influence these properties and, consequently, the drug's efficacy and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and redox potential, are fundamental in determining the interaction of purine derivatives with biological molecules. The introduction of functional groups, such as methoxyethyl or methylpiperidinyl, can significantly alter these properties and lead to compounds with specific biological activities.
References
- (Zygmunt et al., 2015)
- (Chłoń-Rzepa et al., 2013)
- (Zagórska et al., 2015)
科学的研究の応用
Analgesic and Anti-inflammatory Properties
Research on derivatives of purine-2,6-dione, including compounds similar to 7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione, has shown significant analgesic and anti-inflammatory properties. A study by Zygmunt et al. (2015) found that certain derivatives demonstrated stronger effects than reference drugs like acetylic acid. These compounds also inhibited phosphodiesterase activity, suggesting their potential as new classes of analgesic and anti-inflammatory agents.
Serotonin Receptor Affinity and Psychotropic Activity
Another area of interest is the affinity of these derivatives for serotonin receptors, which is associated with potential psychotropic activity. Chłoń-Rzepa et al. (2013) link explored a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione, revealing antidepressant-like and anxiolytic-like activities in animal models. These findings suggest the role of such derivatives in designing new serotonin receptor ligands with psychotropic properties.
NMR Spectroscopy and Tautomerism Analysis
Purine derivatives, including compounds similar to the one , have been studied using NMR spectroscopy at low temperatures to detect N7-H and N9-H tautomers, as reported by Sečkářová et al. (2004) link. This research provides insights into the structural behavior of purine derivatives, which is crucial for understanding their biological activity.
Molecular Docking and Receptor Affinity
The structure-activity relationships of arylpiperazinylalkyl purine derivatives were explored by Zagórska et al. (2015) link. Their research focused on how different substituents affect the affinity for serotoninergic and dopaminergic receptors. This study is significant for understanding how structural modifications can enhance the therapeutic potential of purine derivatives.
Antiviral and Antihypertensive Activities
Research by Nilov et al. (1995) link indicated the potential of 7,8-polymethylenepurine derivatives in exhibiting antiviral and antihypertensive activities. This broadens the scope of applications for such compounds in therapeutic contexts.
特性
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-12-6-5-7-21(10-12)11-13-18-15-14(22(13)8-9-25-4)16(23)20(3)17(24)19(15)2/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXNHOBKPKQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)





![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)
![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)